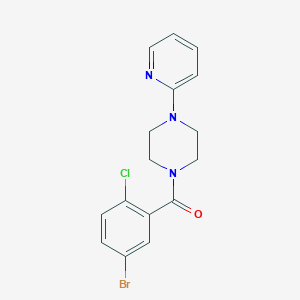
1-(5-bromo-2-chlorobenzoyl)-4-(2-pyridinyl)piperazine
Description
Synthesis Analysis
The synthesis of derivatives closely related to 1-(5-bromo-2-chlorobenzoyl)-4-(2-pyridinyl)piperazine involves a variety of chemical strategies to explore the structure-activity relationships (SAR) of farnesyl protein transferase inhibitors. This includes the synthesis of novel 4-amido, 4-carbamoyl, and 4-carboxamido derivatives, highlighting the chemical flexibility and reactivity of the piperazine-based core structure in generating pharmacologically active compounds (Mallams et al., 1998).
Molecular Structure Analysis
Molecular structure investigations have been carried out on various piperazine derivatives, providing insights into their conformational preferences and potential interaction sites. These studies include X-ray crystallography combined with Hirshfeld and DFT calculations to understand the intermolecular interactions and molecular packing, crucial for predicting the behavior of such compounds in biological systems (Shawish et al., 2021).
Chemical Reactions and Properties
1-(5-bromo-2-chlorobenzoyl)-4-(2-pyridinyl)piperazine and its analogs participate in various chemical reactions, contributing to their diverse chemical properties. The synthesis of N-pyrrolyl(furanyl)-substituted piperazines through a catalyst-free synthesis showcases the compound's versatility in forming chemically and biologically relevant structures (Mittersteiner et al., 2019).
Physical Properties Analysis
The physical properties of compounds like 1-(5-bromo-2-chlorobenzoyl)-4-(2-pyridinyl)piperazine are determined by their molecular structure and can be influenced by the presence of various substituents. These properties include solubility, melting point, and crystalline form, which are essential for understanding the compound's behavior in different environments and potential applications in material science and pharmacology.
Chemical Properties Analysis
The chemical properties of piperazine derivatives are characterized by their reactivity, stability, and interaction with other molecules. Studies on the synthesis and evaluation of piperazine-based compounds as allosteric enhancers of the A1 adenosine receptor highlight the impact of substituents on the phenyl ring tethered to the piperazine on allosteric enhancer activity, demonstrating the compound's potential for specific biological interactions (Romagnoli et al., 2008).
properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O/c17-12-4-5-14(18)13(11-12)16(22)21-9-7-20(8-10-21)15-3-1-2-6-19-15/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUIMFYXJARFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-chlorobenzoyl)-4-(2-pyridinyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



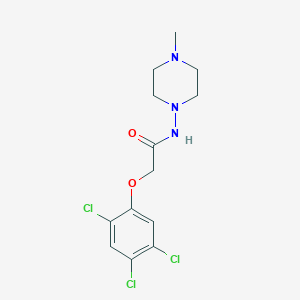
![N-(2-{[2-(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4113071.png)
![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4113073.png)
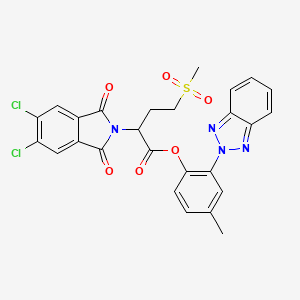


![N-methyl-N-(4-phenoxybenzyl)-3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4113101.png)
![4-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4113108.png)
![5-bromo-2-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B4113117.png)
![1-(2-pyridinyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B4113136.png)
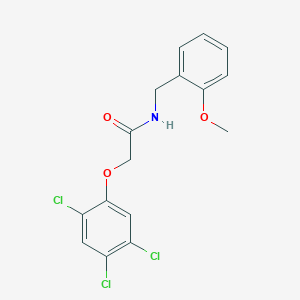
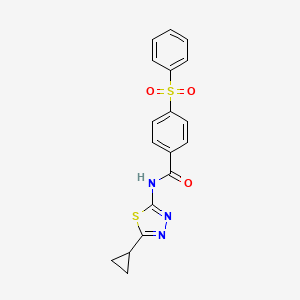

![1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4113165.png)